molecular formula C13H8Cl2N2OS2 B3016721 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-39-4

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B3016721
CAS No.: 860651-39-4
M. Wt: 343.24
InChI Key: PQSRFLUJPLJNLS-UHFFFAOYSA-N
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Description

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a dichlorophenyl group and two thiazole rings, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 2,4-dichlorophenylthiazole with thiazole-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)thiazole: Similar structure but with a single chlorine atom.

    2-(2,4-Dichlorophenyl)thiazole: Lacks the additional thiazole ring.

    4-(2,4-Dichlorophenyl)-1,3-thiazole: Different positioning of the thiazole ring.

Uniqueness

2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its dual thiazole rings and dichlorophenyl group, which may confer enhanced biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSRFLUJPLJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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